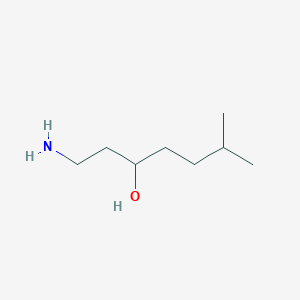![molecular formula C11H12N2OS B13216825 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile](/img/structure/B13216825.png)
3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile is not well-documented. like many organic compounds, it likely interacts with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile can be compared with other similar compounds, such as:
3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a nitrile group.
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile: This compound has a similar thiolane ring but differs in the position and type of substituents.
Eigenschaften
Molekularformel |
C11H12N2OS |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
3-[(1-oxothiolan-1-ylidene)amino]benzonitrile |
InChI |
InChI=1S/C11H12N2OS/c12-9-10-4-3-5-11(8-10)13-15(14)6-1-2-7-15/h3-5,8H,1-2,6-7H2 |
InChI-Schlüssel |
HMNIKQYXTCZZTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCS(=NC2=CC=CC(=C2)C#N)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13216777.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one](/img/structure/B13216784.png)

![6-(3-Chloropropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13216796.png)


![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol](/img/structure/B13216824.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thien-2-yl]acetic acid](/img/structure/B13216834.png)
